molecular formula C18H17N3O2S2 B2899683 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681170-36-5

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2899683
CAS No.: 681170-36-5
M. Wt: 371.47
InChI Key: QUHNVTCXUJBRQJ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core modified with a 3-carbamoyl group and a 6-methyl substituent. The compound is further functionalized at the 2-position of the benzothiophene ring with a 1,3-benzothiazole-6-carboxamide moiety. The compound’s design leverages the benzothiazole ring’s aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-9-2-4-11-13(6-9)25-18(15(11)16(19)22)21-17(23)10-3-5-12-14(7-10)24-8-20-12/h3,5,7-9H,2,4,6H2,1H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHNVTCXUJBRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of tetrahydrobenzothiophene derivatives with variable substituents at the 2- and 3-positions. These modifications influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of structurally analogous compounds:

Structural Variations and Substituent Effects

Core Modifications: N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (C₁₉H₁₈N₂O₃S, MW 354.42 g/mol):

  • Replaces the 3-carbamoyl group with a cyano (-CN) substituent and substitutes the benzothiazole ring with a 1,4-benzodioxine moiety. 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₇H₁₆FN₃OS₂, MW 361.5 g/mol):
  • The amino linkage replaces the carboxamide group, altering steric and electronic profiles .

Carboxamide Group Variations: N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide (CAS 1148027-15-9):

  • Substitutes the benzothiazole-carboxamide with a diphenylacetamide group and introduces a methanesulfonyl (-SO₂CH₃) substituent. N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide (C₂₅H₂₈N₂O₅S, MW 468.6 g/mol):
  • Incorporates a chromene-carboxamide group and an ethoxypropyl side chain, likely enhancing lipophilicity and membrane permeability .

Data Table: Key Structural and Molecular Comparisons

Compound Name Substituent on Benzothiophen Core Attached Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3-carbamoyl, 6-methyl 1,3-benzothiazole-6-carboxamide - -
N-(3-Cyano-6-methyl...benzodioxine-6-carboxamide 3-cyano, 6-methyl 2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₉H₁₈N₂O₃S 354.42
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl...carboxamide 6-methyl 6-fluoro-1,3-benzothiazol-2-ylamino C₁₇H₁₆FN₃OS₂ 361.5
N-(3-Cyano-6-methanesulfonyl...diphenylacetamide 3-cyano, 6-methanesulfonyl 2,2-diphenylacetamide C₂₄H₂₃N₃O₃S₂ 477.6 (est.)
N-{3-[(3-Ethoxypropyl)carbamoyl]...chromene-2-carboxamide 3-[(3-ethoxypropyl)carbamoyl] 6-methyl-4-oxo-4H-chromene-2-carboxamide C₂₅H₂₈N₂O₅S 468.6

Research Findings and Implications

  • Substituent Impact: Carbamoyl (-CONH₂) and cyano (-CN) groups at the 3-position modulate hydrogen-bonding capacity and electron density, affecting target binding . Fluorine substitution (e.g., in ) improves metabolic stability and bioavailability by resisting oxidative degradation .
  • Lumping Strategy Relevance :

    • Compounds with shared tetrahydrobenzothiophene cores but divergent substituents are often grouped in studies to assess collective physicochemical behaviors (e.g., solubility, partition coefficients) . However, substituent-specific variations necessitate individualized profiling for drug development .

Methodological Considerations

Structural analyses of these compounds frequently employ crystallographic tools such as SHELX and OLEX2 for refinement and visualization . These methods ensure accurate determination of molecular conformations and intermolecular interactions, critical for SAR studies.

Preparation Methods

Oxidation of Sulfonamide Precursors

Key steps from Patent WO2017115137A1:

  • Chlorination : 2,5-Dimethyl-benzenesulfonic acid is treated with phosphorus oxychloride (POCl₃) to form 2,5-dimethyl-benzenesulfonyl chloride.
  • Amination : Reaction with ammonium hydroxide yields 2,5-dimethyl-benzenesulfonamide.
  • Oxidation : Sodium hypochlorite (NaClO) oxidizes the sulfonamide to the benzothiazole derivative.

Reaction Conditions :

Step Reagent Temperature Time Yield
Chlorination POCl₃ 80°C 4 h 85–90%
Amination NH₄OH 25°C 1 h 95%
Oxidation NaClO 35–40°C 4 h 70–75%

This method avoids hazardous chromates, using NaClO as a safer oxidant. The final product is purified via acid precipitation and sodium metabisulfite quenching.

Synthesis of the 4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl Subunit

While direct sources for this moiety are limited, inferred methods include:

Cyclization of Thioamide Precursors

  • Thiophene Ring Formation : Cyclocondensation of γ-keto thioamides with methyl vinyl ketone under acidic conditions.
  • Carbamoylation : Introduction of the 3-carbamoyl group via reaction with cyanogen bromide (BrCN) followed by hydrolysis.

Example Protocol :

  • React 6-methylcyclohexanone with thiourea in H₂SO₄ to form the tetrahydrobenzothiophene core.
  • Treat with BrCN in dimethylformamide (DMF) to install the carbamoyl group.

Coupling of Benzothiazole and Benzothiophene Moieties

The final step involves amide bond formation between the two subunits:

Carboxamide Activation

  • Convert 1,3-benzothiazole-6-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React with the amine group of the tetrahydrobenzothiophen-2-yl derivative in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Optimization Notes :

  • Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for improved coupling efficiency.
  • Purity : Final purification via recrystallization from ethanol/water mixtures achieves >98% purity.

Q & A

Q. What are the established synthetic routes for N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Coupling reactions : Amide bond formation between benzothiophene and benzothiazole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Cyclization steps : Intramolecular cyclization under acidic or basic conditions to form the tetrahydrobenzothiophene core .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like DMAP improve reaction efficiency. Yields are sensitive to temperature (60–120°C) and inert atmospheres (N₂/Ar) .

Table 1 : Representative Reaction Conditions and Yields for Analogous Compounds

Compound DerivativeReaction Temperature (°C)CatalystYield (%)Reference
Benzothiazole-carboxamide analog80DMAP72
Tetrahydrobenzothiophene derivative100None58

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the carbamoyl proton resonates at δ 8.2–8.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.5 for the parent compound) .
  • X-ray crystallography : Tools like SHELX and OLEX2 resolve steric and electronic interactions. For benzothiophene derivatives, hydrogen bonding (e.g., N–H···O) stabilizes crystal packing .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, catalyst loading) to identify optimal conditions .
  • Purification strategies : Use reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to remove byproducts .
  • In situ monitoring : Employ FTIR or LC-MS to track reaction progress and intermediate stability .

Key Insight : Evidence from benzothiazole-thiadiazole hybrids shows that substituting DMF with THF increases yield by 15% due to reduced side reactions .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

  • Methodological Answer :
  • Target-specific assays : Use isoform-selective enzyme assays (e.g., COX-2 vs. COX-1) to clarify inhibitory effects .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to correlate structure-activity relationships (SAR) .
  • Computational docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., kinase ATP-binding pockets) .

Case Study : A benzothiophene-carboxamide analog showed conflicting IC₅₀ values (5 µM vs. 22 µM) in two studies. Re-evaluation under standardized assay conditions (pH 7.4, 37°C) resolved variability due to buffer composition .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3Kγ) confirms pathway involvement .
  • Metabolomic profiling : LC-MS-based untargeted metabolomics identifies downstream metabolites affected by treatment .
  • Pharmacodynamic markers : Measure phosphorylated proteins (e.g., p-AKT, p-ERK) via Western blot to assess signaling modulation .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data across studies?

  • Methodological Answer :
  • Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C) .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
  • Counterion screening : Hydrochloride or mesylate salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?

  • Methodological Answer :
  • In vitro : NCI-60 cell line screening paired with clonogenic assays .
  • In vivo : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg, IP) .
  • Toxicity profiling : Assess hepatotoxicity via ALT/AST levels and myelosuppression via CBC analysis .

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